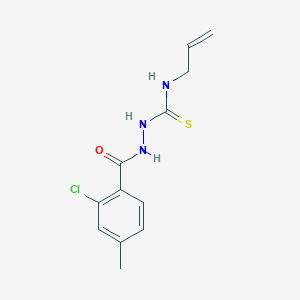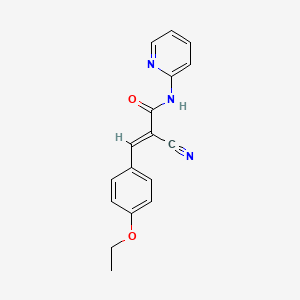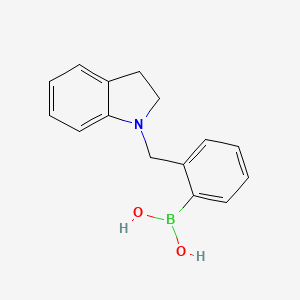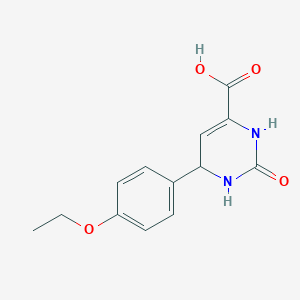
N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis process for “N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide” is not specified in the search results. It’s likely that this information can be found in scientific literature or specialized chemical databases .Molecular Structure Analysis
The molecular structure of “this compound” is not provided in the search results. For accurate molecular structure, it’s recommended to refer to scientific literature or databases .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not mentioned in the search results. Detailed information about its reactivity and interactions with other compounds might be found in scientific literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not provided in the search results. For accurate information, it’s recommended to refer to Material Safety Data Sheets (MSDS) or similar resources .Aplicaciones Científicas De Investigación
1. Anticancer Properties
Research has shown that N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide and its derivatives exhibit potential in cancer treatment. Studies demonstrate that these compounds have significant activity against various human cancer cell lines, indicating their potential as chemotherapeutic agents. For instance, Hussein et al. (2015) investigated dioxomolybdenum(VI) complexes with hydrazinecarbothioamide derivatives, finding pronounced activity against human colorectal cancer cells, surpassing that of the standard drug 5-fluorouracil (Hussein et al., 2015). Similarly, Dadas et al. (2015) synthesized new tolmetin hydrazide derivatives of this compound, showing anticancer activity against human prostate and colon cancer cell lines (Dadas et al., 2015).
2. Antimicrobial Activity
Several studies have explored the antimicrobial potential of this compound derivatives. Sławiński et al. (2013) synthesized novel 4-chloro-2-mercaptobenzenesulfonamide derivatives with promising activity against anaerobic Gram-positive bacteria (Sławiński et al., 2013). In addition, Kaur et al. (2011) reported the synthesis of various substituted oxadiazole derivatives with significant antibacterial activity, highlighting the versatility of this compound in producing effective antibacterial agents (Kaur et al., 2011).
3. Antimalarial Activity
The compound and its derivatives have also shown promise in antimalarial research. Divatia et al. (2014) synthesized a series of thiosemicarbazone derivatives containing benzimidazole moiety, including this compound, which exhibited good in vitro antimalarial activity (Divatia et al., 2014).
4. Anticonvulsant Potential
In the field of neurology, derivatives of this compound have been evaluated for their anticonvulsant properties. Tripathi and Kumar (2013) designed and synthesized new compounds that were effective in anticonvulsant tests, showing potential for the development of new treatments for epilepsy (Tripathi & Kumar, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
1-[(2-chloro-4-methylbenzoyl)amino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-3-6-14-12(18)16-15-11(17)9-5-4-8(2)7-10(9)13/h3-5,7H,1,6H2,2H3,(H,15,17)(H2,14,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMBMEVNRRCLNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NNC(=S)NCC=C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide](/img/structure/B2355147.png)

![1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride](/img/structure/B2355150.png)
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2355152.png)



![Ethyl 4-[2-[5-(2-ethoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]piperazine-1-carboxylate](/img/structure/B2355159.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2355160.png)
![4-Methyl-2-{[(2-methylpiperidine-1-carbonyl)amino]methyl}pentanoic acid](/img/structure/B2355161.png)

![N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2355165.png)
![5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2355166.png)
![(2R,3S)-4-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-2-methylmorpholine-3-carboxamide](/img/structure/B2355168.png)
